molecular formula C17H14N6O2S B14116628 5-Nitro-2-((2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)amino)benzonitrile

5-Nitro-2-((2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)amino)benzonitrile

Cat. No.: B14116628
M. Wt: 366.4 g/mol
InChI Key: ILJLHJNHXWZBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-((2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)amino)benzonitrile is a complex organic compound that belongs to the class of quinazolinone derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-((2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)amino)benzonitrile typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-((2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)amino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the thioxo group produces sulfoxides or sulfones .

Scientific Research Applications

5-Nitro-2-((2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)amino)benzonitrile has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Nitro-2-((2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)amino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives such as:

Uniqueness

What sets 5-Nitro-2-((2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)amino)benzonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14N6O2S

Molecular Weight

366.4 g/mol

IUPAC Name

5-nitro-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethylamino]benzonitrile

InChI

InChI=1S/C17H14N6O2S/c18-10-11-9-12(23(24)25)5-6-14(11)19-7-8-20-16-13-3-1-2-4-15(13)21-17(26)22-16/h1-6,9,19H,7-8H2,(H2,20,21,22,26)

InChI Key

ILJLHJNHXWZBGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)NCCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.